2-Dimethylphosphorylpiperidine;hydrochloride
Description
2-Dimethylphosphorylpiperidine;hydrochloride is a piperidine derivative featuring a dimethylphosphoryl group attached to the piperidine ring and a hydrochloride salt counterion. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its versatility in drug design. The dimethylphosphoryl group introduces a polar, electron-withdrawing moiety, which may enhance binding to biological targets such as kinases or receptors. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
2-dimethylphosphorylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP.ClH/c1-10(2,9)7-5-3-4-6-8-7;/h7-8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGYASKYOVKVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Dimethylphosphorylpiperidine;hydrochloride involves several steps. One common method includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Dimethylphosphorylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Dimethylphosphorylpiperidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is utilized in catalysis and other industrial processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylpiperidine;hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal centers or other active sites in enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs of Piperidine Hydrochloride Derivatives

Key Observations :
- Phosphoryl vs. Phosphonate : The target compound’s dimethylphosphoryl group differs from phosphonate esters (e.g., Diphenyl pyrrolidine-2-phosphonate HCL) in electronic properties and hydrolytic stability. Phosphoryl groups are less prone to enzymatic cleavage compared to phosphonates .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | This compound | GZ-246B | Ritalinic Acid Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~300–350 (estimated) | 407.35 (calculated) | 255.74 |
| Solubility | High (hydrochloride salt) | Moderate (lipophilic) | High (carboxylic acid salt) |
| Polarity | High (phosphoryl group) | Low | Moderate |
Notes:
- The hydrochloride salt form universally enhances water solubility across analogs .
Biological Activity
2-Dimethylphosphorylpiperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research and medicine.
Chemical Structure and Properties
- Chemical Name: 2-Dimethylphosphorylpiperidine hydrochloride
- CAS Number: 2411305-53-6
- Molecular Formula: C8H18ClN2O2P
The compound features a piperidine ring substituted with a dimethylphosphoryl group, which is critical for its biological activity.
2-Dimethylphosphorylpiperidine hydrochloride interacts with various biological targets, leading to significant cellular effects. The primary mechanisms include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in critical biochemical pathways, including:
- Heat Shock Protein 90 (Hsp90): Impacts protein folding and stability.
- Thioredoxin Reductase (TrxR): Involved in redox homeostasis.
- Modulation of Signaling Pathways: It affects pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer therapies.
Anticancer Properties
Research indicates that 2-Dimethylphosphorylpiperidine hydrochloride exhibits potent anti-cancer activity. It has been tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 3.8 | Inhibition of Hsp90 |
| HeLa (Cervical Cancer) | 4.5 | Modulation of TrxR activity |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of 2-Dimethylphosphorylpiperidine hydrochloride suggests good bioavailability due to its lipophilic nature. Key pharmacokinetic parameters include:
- Absorption: Rapid absorption post-administration.
- Distribution: Widely distributed in tissues.
- Metabolism: Primarily metabolized by liver enzymes.
- Excretion: Excreted mainly through urine.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines:
- A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, confirming its potential as an anti-cancer agent.
-
Antimicrobial Efficacy Study:
- Research published in Antibiotics journal highlighted the compound's effectiveness against antibiotic-resistant strains, suggesting its use in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

